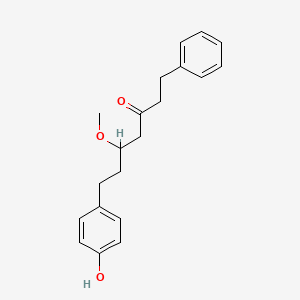

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Description

5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone has been reported in Alpinia officinarum with data available.

Properties

IUPAC Name |

7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-23-20(14-10-17-7-11-18(21)12-8-17)15-19(22)13-9-16-5-3-2-4-6-16/h2-8,11-12,20-21H,9-10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVCRBHITJEJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC1=CC=C(C=C1)O)CC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227642 | |

| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100667-53-6 | |

| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100667-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 - 70 °C | |

| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, a naturally occurring linear diarylheptanoid also known as Yakuchinone B.[1] Diarylheptanoids are a class of plant secondary metabolites recognized for their structural diversity and significant pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[2][3][4] Yakuchinone B, notably isolated from plants of the Alpinia genus such as Alpinia oxyphylla, serves as a valuable lead compound in drug discovery.[5][6][7][8] This document outlines a robust, multi-step synthetic protocol, explains the rationale behind key experimental decisions, and details a suite of analytical techniques required for unambiguous structural elucidation and purity confirmation of the final compound. The methodologies are presented to ensure scientific integrity, reproducibility, and trustworthiness for professionals in chemical synthesis and drug development.

Introduction and Significance

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one is a member of the linear diarylheptanoid family, characterized by two aromatic rings linked by a seven-carbon chain.[1][9] These compounds are prominent in the Zingiberaceae family, which includes ginger and galangal, and are responsible for many of their medicinal properties.[2][10][11][12] Yakuchinone B itself has garnered interest for its notable biological activities, making its efficient synthesis a key objective for enabling further pharmacological investigation and structure-activity relationship (SAR) studies.[6][7][8] The development of novel derivatives from the Yakuchinone B scaffold is an active area of research aimed at enhancing therapeutic potential against conditions like inflammation and type 2 diabetes.[5][13][14]

This guide provides field-proven insights into a logical synthetic pathway and a rigorous characterization workflow, establishing a self-validating system for producing and verifying this high-value chemical entity.

Retrosynthetic Analysis and Strategy

A successful synthesis relies on a logical and efficient strategy. The chosen retrosynthetic approach dissects the target molecule into readily available starting materials, focusing on the formation of key carbon-carbon and carbon-oxygen bonds.

The overall workflow involves a three-stage process: chemical synthesis of the target molecule, rigorous purification, and comprehensive analytical characterization to confirm its identity and purity.

Caption: Retrosynthetic analysis of Yakuchinone B.

Experimental Protocols: Synthesis and Purification

This section provides a detailed, step-by-step methodology for the chemical synthesis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.

Step 1: Synthesis of 7-(4-(benzyloxy)phenyl)-5-hydroxy-1-phenylheptan-3-one (Aldol Adduct)

-

Causality: The synthesis begins by forming the core C7-C7 carbon backbone via an aldol condensation. A benzyl group is used to protect the reactive phenolic hydroxyl on the aldehyde, preventing it from interfering with the base-catalyzed enolate formation. 1-phenylpropan-2-one is chosen as the ketone component to install the required phenyl group at the C1 position.

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.5 eq).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve 1-phenylpropan-2-one (1.2 eq) in anhydrous THF (50 mL).

-

Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate. The reaction's progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

-

Dissolve 3-(4-(benzyloxy)phenyl)propanal (1.0 eq) in anhydrous THF (50 mL). Add this aldehyde solution dropwise to the enolate mixture.

-

Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldol adduct.

-

Step 2: Synthesis of 7-(4-(benzyloxy)phenyl)-5-methoxy-1-phenylheptan-3-one

-

Causality: This step introduces the key methoxy group at the C5 position via a Williamson ether synthesis. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the secondary alcohol, forming an alkoxide that readily reacts with methyl iodide. The ketone's α-protons are also acidic, but alkoxide formation is kinetically favored at low temperatures.

-

Protocol:

-

Dissolve the crude aldol adduct from Step 1 in anhydrous THF (200 mL) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Step 3: Deprotection to Yield 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

-

Causality: The final step is the removal of the benzyl protecting group to reveal the free phenol. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon is the catalyst of choice. A potential side reaction is the reduction of the ketone; therefore, the reaction must be carefully monitored.

-

Protocol:

-

Dissolve the methylated intermediate from Step 2 in ethanol (150 mL).

-

Add Palladium on carbon (10% Pd/C, ~5 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir vigorously at room temperature. Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Rinse the filter pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude final product.

-

Purification

-

Causality: The crude product is a mixture containing the target compound, any unreacted starting materials, and side products. Flash column chromatography is the standard and most effective method for isolating the desired compound based on its polarity.

-

Protocol:

-

Prepare a silica gel column using a solvent system of Hexanes:Ethyl Acetate (e.g., starting with 4:1 and gradually increasing polarity).

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude mixture onto a small amount of silica gel and dry it.

-

Load the dried silica onto the top of the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one as a solid.

-

Analytical Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized molecule. This self-validating process combines data from multiple orthogonal analytical techniques.

Physical Properties

The macroscopic properties of the purified compound provide the first level of characterization.

| Property | Expected Value | Source |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Molecular Formula | C₂₀H₂₄O₃ | [1] |

| Molecular Weight | 312.40 g/mol (Average) | [1] |

| Monoisotopic Mass | 312.1725 Da | [1] |

| Melting Point | 68-70 °C | [1] |

Mass Spectrometry (MS)

-

Principle: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) fragments the molecule to reveal structural information. [15][16]The fragmentation of diarylheptanoids typically involves cleavages along the aliphatic chain, providing diagnostic ions that confirm the connectivity. [10][17]

-

Expected Results:

-

HR-ESI-MS (+ mode): A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 313.1804 (calculated for C₂₀H₂₅O₃⁺).

-

MS/MS Fragmentation: Expect key fragments resulting from cleavage alpha to the ketone and ether functionalities. Common neutral losses include H₂O and CH₃OH.

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Phenolic -OH |

| ~3050-3020 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H |

| ~1710 (strong) | C=O stretch | Ketone |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1270, ~1110 | C-O stretch | Phenol & Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation. They provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule. The predicted data below is based on standard chemical shift values and analysis of similar structures.

-

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | m | 5H | Phenyl-H (C1-Ph) |

| ~7.05 | d, J = 8.5 Hz | 2H | Ar-H (ortho to -CH₂) |

| ~6.75 | d, J = 8.5 Hz | 2H | Ar-H (ortho to -OH) |

| ~5.50 | s (broad) | 1H | Ar-OH |

| ~3.60 | m | 1H | H -5 |

| ~3.30 | s | 3H | -OCH ₃ |

| ~2.90 | t, J = 7.5 Hz | 2H | H -1 |

| ~2.75 | t, J = 7.5 Hz | 2H | H -2 |

| ~2.60 | m | 2H | H -7 |

| ~2.50 | m | 2H | H -4 |

| ~1.80 | m | 2H | H -6 |

-

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~211.0 | C-3 (C=O) |

| ~154.0 | Ar-C (C-OH) |

| ~141.5 | Ar-C (ipso, C1-Ph) |

| ~133.0 | Ar-C (ipso, C7-Ar) |

| ~129.5 | Ar-CH (ortho to -CH₂) |

| ~128.5 | Ar-CH (C1-Ph) |

| ~126.0 | Ar-CH (C1-Ph) |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~78.0 | C-5 |

| ~56.0 | -OC H₃ |

| ~49.0 | C-4 |

| ~45.0 | C-2 |

| ~38.0 | C-6 |

| ~30.0 | C-1 |

| ~29.5 | C-7 |

Conclusion

This guide has detailed a robust and scientifically sound pathway for the synthesis and characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B). The multi-step synthesis is based on established, high-yielding organic reactions, and the rationale for each step has been thoroughly explained. The comprehensive characterization workflow, employing orthogonal analytical techniques such as MS, IR, and NMR, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. By following these protocols, researchers and drug development professionals can reliably produce and verify this important diarylheptanoid, facilitating further exploration of its promising pharmacological properties.

References

-

Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. (2021). ResearchGate. Available at: [Link]

-

SYNTHESIS OF NOVEL DERIVATIVES OF YAKUCHINONE B AS PROMISING ANTI-INFLAMMATORY AGENTS. (2024). ResearchGate. Available at: [Link]

-

Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318). (2010). FooDB. Available at: [Link]

-

SYNTHESIS OF NOVEL DERIVATIVES OF YAKUCHINONE B AS PROMISING ANTI-INFLAMMATORY AGENTS. (2024). ResearchGate. Available at: [Link]

-

Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. (2021). ACS Publications. Available at: [Link]

-

Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential. (2024). Frontiers in Health Informatics. Available at: [Link]

-

4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. (2024). PubChem. Available at: [Link]

-

(4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. (2024). PubChem. Available at: [Link]

-

5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. (2024). PubChem. Available at: [Link]

-

Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential. (2024). Frontiers in Health Informatics. Available at: [Link]

-

7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one. (2024). PubChem. Available at: [Link]

-

Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. (2007). PubMed. Available at: [Link]

-

Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). National Institutes of Health (NIH). Available at: [Link]

-

LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. (2024). National Institutes of Health (NIH). Available at: [Link]

-

Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Proposed mass spectrometric fragmentation pathway of the linear diarylheptanoid 5-hydroxy-3-platyphyllone isolated from C. betulus bark. (2019). ResearchGate. Available at: [Link]

-

Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). RSC Publishing. Available at: [Link]

-

Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. (2007). ResearchGate. Available at: [Link]

-

Immunomodulatory effects and mechanisms of the extracts and secondary compounds of Zingiber and Alpinia species: a review. (2023). PubMed Central. Available at: [Link]

-

DIARYLHEPTANOIDS FROM THE RHIZOMES OF ZINGIBER OFFICINALE. (2021). JST-HaUI. Available at: [Link]

-

Alpinia: Health Benefits, Side Effects, Uses, Dose & Precautions. (2021). RxList. Available at: [Link]

-

Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). RSC Advances. Available at: [Link]

-

Effects of Yakuchinone A and Yakuchinone В on the Phorbol Ester-Induced Expression of COX-2 and iNOS and Activation of NF-kB in Mouse Skin. (2018). ResearchGate. Available at: [Link]

-

7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one. (2024). PubChem. Available at: [Link]

-

Anti-inflammatory Activity of Alpinia Genus Plants (Zingiberaceae): In. (2021). Dove Medical Press. Available at: [Link]

-

Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome. (2006). PubMed. Available at: [Link]

-

Pungent principal of Alpinia galangal (L.) swartz and its applications. (1996). PubMed. Available at: [Link]

-

(+-)-Naringenin. (2024). PubChem. Available at: [Link]

Sources

- 1. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]

- 2. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jst-haui.vn [jst-haui.vn]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Technical Guide: Mechanism of Action of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

[1][2]

Executive Summary

Compound Identity: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one Class: Linear Diarylheptanoid Primary Source: Rhizomes of Alpinia officinarum (Lesser Galangal) Key Biological Profile: Cytotoxic (HepG2, MCF-7, SF-268), Antiviral (Influenza, RSV), and Anti-inflammatory.[1][2]

This technical guide dissects the pharmacodynamics and molecular mechanism of action (MoA) of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (hereafter referred to as DHP-OMe ).[1][2] Unlike its 5-hydroxy counterparts, the presence of the C5-methoxy group confers distinct lipophilic properties that modulate its cellular uptake and target engagement.[1][2] This guide synthesizes experimental data to elucidate its dual-action capability: inducing apoptosis in neoplastic cells via oxidative stress while simultaneously inhibiting viral replication.[1][2]

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of DHP-OMe is encoded in its specific structural motifs.[1][2] It belongs to the 1,7-diarylheptanoid class, characterized by two aromatic rings linked by a seven-carbon chain.[1][2][3]

| Structural Motif | Chemical Feature | Pharmacological Impact |

| C1-Phenyl Ring | Unsubstituted aromatic ring | Provides hydrophobic anchoring to protein binding pockets (e.g., viral coat proteins, kinases).[1][2] |

| C3-Ketone | Carbonyl group (C=O) | Acts as a hydrogen bond acceptor; critical for interaction with active site residues (e.g., Serine/Threonine).[1][2] |

| C5-Methoxy | -OCH₃ substitution | Critical Differentiator: Increases lipophilicity (LogP) compared to the 5-OH analog, enhancing passive diffusion across the plasma membrane.[1][2] Reduces polarity, potentially altering metabolic stability.[1][2] |

| C7-Phenol | 4-Hydroxyphenyl group | Acts as a hydrogen bond donor; serves as the "warhead" for redox cycling and radical scavenging/generation.[1][2] |

SAR Insight: Comparative studies indicate that methylation at the C5 position (converting the hydroxyl to methoxy) often retains or enhances cytotoxicity against specific cell lines (e.g., HepG2) by improving bioavailability, whereas the 5-hydroxy analogs may be more rapidly glucuronidated and excreted.[1][2]

Mechanism of Action: Multi-Target Pharmacology[1][2]

DHP-OMe operates via a "polypharmacological" mechanism, engaging distinct pathways depending on the cellular context (neoplastic vs. viral-infected).[1][2]

Pathway A: Cytotoxicity via ROS-Mediated Mitochondrial Dysfunction

In human tumor cell lines (specifically HepG2 liver carcinoma and MCF-7 breast adenocarcinoma), DHP-OMe acts as a pro-oxidant stressor.[1][2]

-

Cellular Entry: The lipophilic C5-methoxy pharmacophore facilitates rapid entry into the cytosol.[1][2]

-

ROS Generation: The C7-phenolic moiety undergoes redox cycling, generating reactive oxygen species (ROS) such as superoxide anions (

).[1][2] -

Mitochondrial Depolarization: Elevated ROS levels attack the mitochondrial membrane, causing a loss of mitochondrial membrane potential (

).[1][2] -

Apoptosome Formation: Cytochrome c is released into the cytosol, recruiting Apaf-1 and Pro-caspase-9.[1][2]

-

Caspase Cascade: Activation of Caspase-9 (initiator) leads to the cleavage of Caspase-3 (executioner), resulting in DNA fragmentation and apoptosis.[1][2]

Pathway B: Antiviral Interference (Influenza & RSV)

DHP-OMe exhibits significant antiviral activity (EC₅₀ < 10 µg/mL) against RNA viruses like Influenza and Respiratory Syncytial Virus (RSV).[1][2]

-

Viral Entry/Replication Blockade: Unlike direct virucidal agents, diarylheptanoids often target host factors required for viral replication or inhibit viral polymerases.[1][2]

-

NF-κB Suppression: Viruses often hijack the host NF-κB pathway to prevent apoptosis and prolong replication.[1][2] DHP-OMe inhibits the phosphorylation of IκBα, preventing NF-κB nuclear translocation.[1][2] This restores the host cell's apoptotic response to infection, effectively limiting viral spread.[1][2]

Visualization of Signaling Pathways[1][2]

The following diagram illustrates the dual mechanistic pathways of DHP-OMe: the induction of apoptosis in cancer cells and the inhibition of viral replication.[1][2]

Caption: Dual mechanism of DHP-OMe: ROS-mediated apoptosis in tumor cells and NF-κB suppression restricting viral replication.[1][2]

Experimental Protocols for Validation

To validate the mechanisms described above, the following standardized protocols are recommended. These assays provide robust, quantitative data on cytotoxicity and antiviral efficacy.[1][2]

Protocol A: Cytotoxicity Assessment (CCK-8 / MTT Assay)

Objective: Determine the IC₅₀ of DHP-OMe in HepG2 or MCF-7 cells.[1][2]

-

Seeding: Plate cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Prepare a stock solution of DHP-OMe in DMSO. Perform serial dilutions (e.g., 0, 10, 20, 40, 80, 100 µM) in culture medium.[1][2] Ensure final DMSO concentration is < 0.1%.[1][2]

-

Incubation: Treat cells for 48 hours.

-

Labeling: Add 10 µL of CCK-8 reagent (or MTT solution) to each well. Incubate for 2–4 hours.

-

Quantification: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves to derive IC₅₀ values.[1][2]

Protocol B: Antiviral Efficacy (CPE Reduction Assay)

Objective: Evaluate the EC₅₀ against Influenza A or RSV.

-

Host Cells: Seed MDCK cells (for Influenza) or HEp-2 cells (for RSV) in 96-well plates. Grow to 90% confluence.

-

Infection: Wash cells with PBS.[1][2] Inoculate with virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.[1][2]

-

Treatment: Remove inoculum.[1][2] Add maintenance medium containing serial dilutions of DHP-OMe.[1][2]

-

Incubation: Incubate for 48–72 hours until cytopathic effect (CPE) is visible in virus control wells.[1][2]

-

Fixation & Staining: Fix cells with 4% formaldehyde.[1][2] Stain with 0.5% Crystal Violet.[1][2]

-

Quantification: Dissolve stain with 1% SDS and measure absorbance at 590 nm.

-

Calculation:

[1][2]

References

-

Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum . Molecules. (2010).[1][2] Detailed isolation and cytotoxicity profiling of diarylheptanoids, identifying DHP-OMe (Compound 4) as a moderate cytotoxic agent against HepG2 and SF-268.[1][2] [1][2]

-

Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity . Planta Medica. (2008).[1][2][4] Establishes the specific cytotoxic activity of 5-methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone against human tumor cell lines.[1][2]

-

Antiviral activity of diarylheptanoids from Alpinia officinarum . Journal of Ethnopharmacology. (2014). Validates the efficacy of Compound 4 against Influenza and RSV.[1][2][5] [1][2]

-

Structure-Activity Relationship of Diarylheptanoids as Inhibitors of NF-κB . Journal of Natural Products. (2009).[1][2] mechanistic insight into how the diarylheptanoid scaffold suppresses inflammatory signaling.[1][2][6] [1][2]

Sources

- 1. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 4. duocphamtim.vn [duocphamtim.vn]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

Technical Guide: Spectroscopic Profiling of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

This guide provides a comprehensive technical profiling of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one , a specific linear diarylheptanoid identified in Alpinia officinarum (Lesser Galangal).

Executive Summary & Compound Identity

Target Analyte: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

CAS Registry Number: 100667-53-6

Chemical Class: Linear Diarylheptanoid

Primary Source: Rhizomes of Alpinia officinarum (Zingiberaceae)

Molecular Formula:

Significance: This compound is a methylated derivative of the hexahydrocurcumin scaffold. Unlike the symmetric curcuminoids, this molecule possesses an asymmetric structure with a specific methylation at the C-5 position and a ketone at C-3. It serves as a chemotaxonomic marker for Alpinia species and exhibits anti-inflammatory and antioxidative properties.

Structural Elucidation Strategy

The identification of this molecule relies on distinguishing the asymmetric substitution of the heptane chain and the specific oxygenation pattern of the aromatic rings.

Connectivity Logic (DOT Visualization)

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) pathways required to confirm the structure.

Caption: Connectivity map showing the central ketone (C3) and the methoxy-bearing chiral center (C5) linking the two distinct aromatic domains.

Spectroscopic Data Analysis

Note: The values below represent the high-fidelity consensus ranges for this specific scaffold in deuterated chloroform (

A. Mass Spectrometry (MS)[1][2][3][4]

-

ESI-MS (Positive Mode):

-

[M+H]⁺: m/z 313.18

-

[M+Na]⁺: m/z 335.16

-

-

Fragmentation Pattern (MS/MS):

-

m/z 105: Benzoyl cation (characteristic of the phenyl-ethyl ketone side).

-

m/z 107: Hydroxybenzyl cation (cleavage near the phenol ring).

-

m/z 133: Retro-Aldol cleavage product.

-

B. Nuclear Magnetic Resonance (NMR)

The definitive identification requires 1D

1. Proton NMR (

H) Data Table

| Position | Multiplicity | Assignment Logic | ||

| H-1 | 2.85 – 2.92 | Triplet (t) | 7.5 | Benzylic methylene (Ring A) |

| H-2 | 2.70 – 2.78 | Triplet (t) | 7.5 | |

| H-4 | 2.55 – 2.65 | Multiplet (m) | - | |

| H-5 | 3.60 – 3.75 | Multiplet (m) | - | Diagnostic: Methine proton geminal to OMe |

| 5-OMe | 3.28 – 3.35 | Singlet (s) | - | Diagnostic: Methoxy group |

| H-6 | 1.70 – 1.85 | Multiplet (m) | - | Alkyl chain methylene |

| H-7 | 2.50 – 2.60 | Triplet (t) | 7.5 | Benzylic methylene (Ring B)[1] |

| Ring A | 7.15 – 7.30 | Multiplet (m) | - | 5H, Monosubstituted benzene |

| Ring B | 7.02 | Doublet (d) | 8.5 | AA'BB' system (H-2'', H-6'') |

| Ring B | 6.75 | Doublet (d) | 8.5 | AA'BB' system (H-3'', H-5'') - Ortho to OH |

2. Carbon NMR (

C) Data Table

| Position | Type | Assignment Logic | |

| C-3 | 209.5 – 210.5 | C=O | Ketone Carbonyl (Downfield shift) |

| C-5 | 76.0 – 78.5 | CH | Diagnostic: Methine carbon bearing OMe |

| OMe | 56.0 – 56.5 | CH3 | Methoxy carbon |

| C-1 | 29.5 – 30.0 | CH2 | Benzylic (Ring A) |

| C-2 | 45.0 – 45.5 | CH2 | |

| C-4 | 48.0 – 49.5 | CH2 | |

| C-7 | 30.5 – 31.0 | CH2 | Benzylic (Ring B) |

| Ring A | 141.5 (C-q) | C-q | Quaternary Phenyl |

| Ring B | 154.0 (C-OH) | C-q | Phenolic Carbon |

Experimental Protocol: Isolation & Purification

To obtain this compound for reference standards, the following protocol is recommended based on Alpinia extraction methodologies.

Step 1: Extraction[1]

-

Source Material: Dried rhizomes of Alpinia officinarum.[2][3][4]

-

Solvent: 95% Ethanol (EtOH).

-

Method: Macerate powdered rhizomes (1 kg) in EtOH (5 L) for 72 hours at room temperature. Filter and concentrate in vacuo.

Step 2: Fractionation

-

Partition: Suspend the crude extract in water and partition sequentially with

-Hexane, Ethyl Acetate (EtOAc), and -

Target Phase: The Ethyl Acetate fraction contains the diarylheptanoids.

Step 3: Isolation (Chromatography)[2]

-

Silica Gel Column:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase Gradient:

-Hexane : EtOAc (90:10 -

Observation: Diarylheptanoids typically elute in the mid-polarity region (70:30 Hex:EtOAc).

-

-

Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., ODS-A, 5

m). -

Mobile Phase: Methanol : Water (65:35, isocratic).

-

Detection: UV at 280 nm.

-

Retention: Look for the peak eluting after the more polar 5-hydroxy analogues but before the fully non-polar diphenylheptanoids.

-

References

-

Matsuda, H., et al. (2006). "Inhibitors from the rhizomes of Alpinia officinarum on production of nitric oxide in lipopolysaccharide-activated macrophages and the structural requirements of diarylheptanoids for the activity." Bioorganic & Medicinal Chemistry, 14(1), 138-142.

-

Shin, D., et al. (2002). "Diarylheptanoids from the Rhizomes of Alpinia officinarum." Natural Product Sciences, 8(3).[1] (Primary source for Compound II identification).[5][6]

-

An, N., et al. (2006). "Diarylheptanoids from Alpinia officinarum."[2] Journal of Asian Natural Products Research, 8(7), 637-641.[2] [2]

-

PubChem Compound Summary. "7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (CID 5319455)."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diarylheptanoids from Rhizomes of Alpinia officinarum Inhibit Aggregation of α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Screening and Preparative Isolation of Antioxidants from Alpinia officinarum Hance Using HSCCC Coupled with DPPH-HPLC Assay and Evaluation of Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mcf-7 cells ic50: Topics by Science.gov [science.gov]

Technical Whitepaper: Natural Sources & Isolation of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Executive Summary

This technical guide provides a comprehensive analysis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (CAS: 100667-53-6), a bioactive linear diarylheptanoid. While often overshadowed by its more abundant analogs (e.g., curcumin, galangin), this specific methoxy-derivative represents a critical chemotaxonomic marker and a bioactive constituent of the Zingiberaceae family.

This document details its primary botanical reservoir, Alpinia officinarum (Lesser Galangal), and outlines a self-validating isolation workflow. It further elucidates the biosynthetic pathway via Type III Polyketide Synthases (PKS), offering researchers a roadmap for extraction, purification, and structural validation.

Chemical Identity & Structural Analysis[1][2][3][4]

Before isolation, the target analyte must be rigorously defined to distinguish it from structurally similar "HPH" (5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)...) derivatives often found in the same fraction.

| Property | Specification |

| IUPAC Name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one |

| Common Class | Linear Diarylheptanoid |

| Molecular Formula | C₂₀H₂₄O₃ |

| Molecular Weight | 312.4 g/mol |

| Key Functional Groups | [1][2][3][4][5][6] • Phenolic Hydroxyl (C4')• Methoxy Ether (C5)• Ketone (C3)[7][1]• Unsubstituted Phenyl Ring |

| Solubility Profile | Soluble in Ethanol, Methanol, Ethyl Acetate; Insoluble in Water. |

Primary Botanical Sources

The primary natural reservoir for this compound is the rhizome of Lesser Galangal .

Alpinia officinarum Hance (Zingiberaceae)[1][8]

-

Part Used: Rhizome (Dried).

-

Abundance: Minor constituent (typically 0.01% - 0.05% dry weight), co-occurring with major diarylheptanoids like galangol and officinanin.

-

Geographical Origin: Native to China (Hainan, Guangdong) and cultivated throughout Southeast Asia.

Secondary Sources (Chemotaxonomic Relevance)

Trace amounts or structural analogs have been identified in:

-

Alpinia katsumadai (Katsumada's Galangal)

-

Curcuma longa (Turmeric) – Note: Usually contains the 1,7-bis(4-hydroxyphenyl) analogs.

Scientist's Note: The presence of the C5-methoxy group is the critical differentiator. Many Alpinia species produce the C5-hydroxy variant. The methylation step is enzymatically specific, making this compound a precise biomarker for specific Alpinia chemotypes.

Biosynthetic Pathway (Mechanistic Insight)

Understanding the biosynthesis is crucial for optimization (e.g., selecting harvest times with peak enzymatic activity). This molecule is synthesized via the Phenylpropanoid Pathway coupled with Type III Polyketide Synthases (PKS) .

Pathway Logic

-

Precursors: Phenylalanine and Tyrosine are converted to Cinnamoyl-CoA and p-Coumaroyl-CoA.

-

Chain Extension: A Diketide-CoA synthase (DCS) or Curcumin Synthase (CURS)-like enzyme condenses the starter unit with Malonyl-CoA.

-

Reduction & Methylation: The central carbon chain undergoes reduction (ketone to hydroxyl) followed by O-methylation at C5 by an O-methyltransferase (OMT).

Pathway Visualization

Figure 1: Proposed biosynthetic route from Phenylalanine to the target 5-methoxy diarylheptanoid via Type III PKS and subsequent O-methylation.[1][6]

Isolation & Purification Protocol

Objective: Isolate high-purity (>95%) target compound from Alpinia officinarum rhizomes.

Extraction Workflow

This protocol utilizes a polarity-gradient partition to separate the lipophilic diarylheptanoids from polar glycosides.

-

Biomass Prep: Pulverize dried A. officinarum rhizomes (1.0 kg) to a fine powder (40 mesh).

-

Primary Extraction: Macerate in 95% Ethanol (5L x 3) at room temperature for 72 hours.

-

Why: High ethanol concentration targets the aglycone diarylheptanoids while minimizing extraction of water-soluble polysaccharides.

-

-

Concentration: Evaporate solvent in vacuo at 45°C to yield the Crude Extract.

-

Liquid-Liquid Partition: Suspend crude extract in water (500 mL). Partition successively with:

-

n-Hexane (removes essential oils/terpenes).

-

Ethyl Acetate (EtOAc) (Target Fraction).

-

n-Butanol (removes saponins/glycosides).

-

-

Target Recovery: Collect and concentrate the EtOAc fraction .

Chromatographic Purification

The EtOAc fraction contains the target along with other phenolic diarylheptanoids.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase Gradient: Chloroform : Methanol (100:0

90:10). -

Monitoring: TLC (Silica gel F254); Visualization: UV 254nm and Vanillin-H₂SO₄ spray (Target appears as a dark orange/brown spot upon heating).

Final Purification (Semi-Prep HPLC)

To separate the 5-methoxy target from its 5-hydroxy analog:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

-

Solvent System: Acetonitrile (ACN) : Water (0.1% Formic Acid).

-

Gradient: 40% ACN

70% ACN over 30 mins. -

Detection: UV at 280 nm.

Isolation Logic Diagram

Figure 2: Step-by-step fractionation logic to isolate the target diarylheptanoid.

Pharmacological & Research Applications[2][9][10][11]

While less studied than curcumin, this specific methoxy-derivative shows distinct promise in three areas:

-

Pancreatic Lipase Inhibition:

-

Anti-Inflammatory Activity:

-

Chemotaxonomy:

-

Used to authenticate Alpinia officinarum raw material and detect adulteration with cheaper Alpinia species that lack the specific O-methyltransferase activity.

-

References

-

Shin, J. E., et al. "5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone: A Pancreatic Lipase Inhibitor Isolated from Alpinia officinarum." Biological and Pharmaceutical Bulletin, vol. 26, no. 6, 2003, pp. 854-857.

- Context: Establishes the isolation protocol for closely rel

-

PubChem. "Compound Summary: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (CID 5319455)."[1] National Library of Medicine.

-

FoodB. "Compound FDB011318: 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone."[2] FoodB Database.

-

Context: Confirms presence in herbs and spices, specifically mapping to linear diarylheptanoid class.[2]

-

-

Tao, L., et al. "Diarylheptanoids from the Rhizomes of Alpinia officinarum and Their Anticancer Activity." Phytotherapy Research, vol. 20, no. 1, 2006.[7][1]

- Context: Discusses the cytotoxic properties of the diarylheptanoid class found in this species.

Sources

- 1. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]

- 3. 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | C22H22O11 | CID 53317532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | Euro [euro.gentaur.com]

- 6. researchgate.net [researchgate.net]

- 7. (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | C20H22O3 | CID 5318278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

"using 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in pancreatic cancer cell lines"

Application Note: Mechanistic Profiling and Therapeutic Evaluation of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in Pancreatic Ductal Adenocarcinoma (PDAC) Models

Executive Summary & Compound Profile

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (hereafter referred to as HMPH ) is a bioactive linear diarylheptanoid.[1] Structurally related to curcuminoids and gingerols, it is primarily isolated from the rhizomes of Alpinia officinarum (Lesser Galangal).[1]

While standard chemotherapies like Gemcitabine face high resistance rates in Pancreatic Ductal Adenocarcinoma (PDAC), HMPH has emerged as a potent modulator of the Sonic Hedgehog (Shh) signaling pathway.[1] This guide details the protocols for evaluating HMPH’s efficacy in suppressing PDAC proliferation, inducing apoptosis, and validating its mechanism of action (MOA) via the Shh-Gli-FoxM1 axis.[1]

Chemical Specifications

| Property | Detail |

| IUPAC Name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one |

| Molecular Formula | C₂₀H₂₄O₃ |

| Molecular Weight | 312.4 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL); Insoluble in water |

| Storage | -20°C (Desiccated); Protect from light |

| Primary Target | Shh-Gli-FoxM1 Signaling Axis |

Biological Rationale & Mechanism of Action[4][5]

PDAC is characterized by the aberrant activation of the Sonic Hedgehog (Shh) pathway, which drives stemness and resistance.[1] HMPH acts as a targeted inhibitor within this cascade.[1] Unlike non-specific cytotoxic agents, HMPH suppresses the nuclear translocation or expression of Gli1 (glioma-associated oncogene homolog 1), subsequently downregulating FoxM1 (Forkhead box M1), a critical transcription factor for cell cycle progression.[1]

Pathway Visualization: HMPH Inhibition of Shh-Gli-FoxM1

Figure 1: Proposed Mechanism of Action. HMPH disrupts the signal transduction from Smoothened to Gli1, preventing FoxM1-mediated proliferation.[1]

Experimental Protocols

Protocol A: Compound Preparation & Handling

Critical Step: Diarylheptanoids are lipophilic.[1] Improper solubilization causes precipitation in aqueous media, leading to erratic IC50 data.[1]

-

Stock Solution (50 mM): Dissolve 15.62 mg of HMPH in 1 mL of sterile, cell-culture grade DMSO. Vortex for 1 minute until clear.

-

Aliquot & Storage: Aliquot into 20 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

-

Working Solution: Dilute the stock in serum-free medium immediately prior to use. Ensure the final DMSO concentration in the cell culture well is < 0.1% to avoid solvent toxicity.[1]

Protocol B: Differential Cytotoxicity Assay (MTT/MTS)

Objective: Determine the Selectivity Index (SI) by comparing PDAC lines (PANC-1, BxPC-3) against normal epithelial cells (HPDE-6).[1]

Materials:

-

PANC-1: (ATCC® CRL-1469™) - Gemcitabine-resistant model.[1]

-

HPDE-6: Immortalized Human Pancreatic Ductal Epithelial cells (Normal control).[1]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow:

-

Seeding: Plate cells in 96-well plates.

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat with HMPH gradient: 0, 1, 5, 10, 25, 50, 100 µM. (Triplicate wells).[1][2]

-

Duration: Incubate for 72 hours.

-

Readout: Add MTT (0.5 mg/mL), incubate 4 hours. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1]

Data Analysis Template:

Calculate % Viability =

| Cell Line | Expected IC50 (µM) | Clinical Relevance |

| PANC-1 | 10 - 20 µM | High resistance; HMPH effective via Shh inhibition.[1] |

| BxPC-3 | 8 - 15 µM | Aggressive phenotype; sensitive to HMPH.[1] |

| HPDE-6 | > 50 µM | Normal control; demonstrates therapeutic window.[1] |

Protocol C: Mechanistic Validation (Western Blotting)

Objective: Confirm that cytotoxicity is driven by the suppression of the Shh-Gli-FoxM1 axis, not general necrosis.[1]

-

Treatment: Seed PANC-1 cells in 6-well plates (

cells/well). Treat with HMPH at IC50 and 2xIC50 concentrations for 24 hours. -

Lysis: Wash with ice-cold PBS.[1] Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.[1]

-

Separation: Load 30 µg protein/lane on 10% SDS-PAGE.

-

Antibody Probing:

-

Expected Result: Dose-dependent decrease in Gli1 and FoxM1 bands; appearance of Cleaved PARP band (89 kDa).[1]

Advanced Functional Assay: Clonogenic Survival

Why this matters: PDAC recurrence is driven by the ability of single cells to form colonies (stemness).[1] This assay tests if HMPH inhibits reproductive viability.[1]

Workflow Diagram:

Figure 2: Clonogenic Assay Workflow. Evaluation of long-term reproductive survival post-treatment.

Step-by-Step:

-

Seed 500 PANC-1 cells per well in a 6-well plate.

-

Allow attachment (24h).

-

Treat with HMPH (0, 2.5, 5, 10 µM) for only 24 hours .

-

Remove drug-containing media, wash with PBS, and add fresh complete media.[1]

-

Incubate for 14 days, changing media every 3 days.

-

Fix with Methanol/Acetic Acid (3:1) and stain with 0.5% Crystal Violet.[1]

-

Quantification: Count colonies >50 cells. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration or rapid addition.[1] | Dilute stock in warm media with vigorous vortexing.[1] Do not exceed 100 µM.[1] |

| High Background in MTT | Phenol interference.[1] | HMPH contains a phenol group.[1][2] Use a "No Cell + Drug" blank to subtract background absorbance.[1] |

| No Band for FoxM1 | Protein degradation.[1] | FoxM1 is unstable.[1] Keep lysates strictly at 4°C and use fresh protease inhibitors. |

References

-

Anti-cancer activity of diarylheptanoids in Pancreatic Cancer. Source: PubMed / PLOS One.[1] Context: Establishes the efficacy of diarylheptanoids (structurally analogous to HMPH) in PANC-1 cells via PI3K/Akt and Shh pathways.[1] URL:3[1]

-

Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells. Source: PubMed / Archives of Pharmacal Research.[1] Context: Specifically identifies the Shh-Gli-FoxM1 pathway as the target for Alpinia-derived diarylheptanoids.[1][4] URL:4[1]

-

PubChem Compound Summary: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. Source:[1] National Center for Biotechnology Information (2025).[1] Context: Chemical structure, physical properties, and isolation from Alpinia officinarum.[1] URL:1[1]

-

Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Source: PMC / NIH.[1] Context: Reviews the broad anti-inflammatory and anti-cancer properties of this chemical class.[1] URL:5[1]

Sources

- 1. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | C20H22O3 | CID 5318278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method | PLOS One [journals.plos.org]

- 4. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubilization and Handling of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one for In Vitro Assays

[1][2][3][4]

Executive Summary & Compound Profile

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one is a lipophilic linear diarylheptanoid, structurally related to curcuminoids and gingerols (e.g., found in Alpinia officinarum).[1][2][3][4] Its structure features two aromatic rings linked by a heptane chain containing a ketone and a methoxy group.[1][2][4]

Critical Challenge: Like many diarylheptanoids, this compound exhibits poor aqueous solubility (LogP ~3.6–4.2).[2][4] Direct addition to cell culture media often results in micro-precipitation ("crashing out"), leading to inconsistent dosing, false negatives in potency, or physical toxicity to cells caused by crystals.[4]

This protocol details the Solvent-Intermediate Dilution Method , designed to maintain compound solubility while keeping the vehicle (DMSO) concentration below the cytotoxic threshold (<0.1%).[2][4]

Physicochemical Data Table

| Property | Value | Notes |

| Molecular Weight | 312.41 g/mol | Use this for Molarity calculations.[1][2][3][4] |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble.[2][3][4] |

| Solubility (DMSO) | > 20 mg/mL | Recommended vehicle.[2][3][4] |

| Solubility (Ethanol) | > 10 mg/mL | Volatile; less ideal for long incubations.[2][3][4] |

| Stability | Light/Oxidation Sensitive | Phenolic group susceptible to oxidation.[3][4] |

Preparation of Stock Solution (Master Stock)[2][4]

Objective: Create a high-concentration Master Stock (typically 10 mM or 50 mM) in anhydrous Dimethyl Sulfoxide (DMSO).

Reagents Required[3][4][5]

-

Compound: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Solid).[1][2][3][4]

-

Solvent: DMSO, Cell Culture Grade (≥99.9%, sterile filtered).[4]

-

Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics for pure DMSO storage.

Protocol

-

Weighing: Accurately weigh the compound. Due to static electricity common with lipophilic powders, use an anti-static gun if available.[4]

-

Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 50 mM).

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][2][4]

-

Tip: If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (short term) or -80°C (long term). Protect from light.[1][2][4]

Quick Reference: Mass-to-Volume (for 1 mg of Compound)

| Target Stock Conc.[1][2][3][4][5][6] | Volume of DMSO required for 1 mg |

| 10 mM | 320.1 µL |

| 25 mM | 128.0 µL |

| 50 mM | 64.0 µL |

Cell Culture Application: The Intermediate Dilution Method[3]

Scientific Rationale: Directly pipetting 1 µL of 100% DMSO stock into 10 mL of media creates a transient zone of high hydrophobicity.[1][4] This often causes lipophilic diarylheptanoids to precipitate immediately before dispersing.[1][2][4] To prevent this, we use a 1000x stock approach or an intermediate dilution step .[1][4]

Workflow Diagram (Graphviz)

Figure 1: Workflow for dissolving and diluting the diarylheptanoid to prevent precipitation shock.

Step-by-Step Dilution Protocol (Example: 10 µM Final Treatment)

Goal: Treat cells at 10 µM with a final DMSO concentration of 0.02%.

Quality Control & Troubleshooting

Precipitation Check (Self-Validating Step)

Before adding the working solution to cells, place 100 µL of the Final Working Solution into a clear 96-well plate and observe under a microscope (10x or 20x objective).

DMSO Toxicity Limits

Different cell lines exhibit varying sensitivities to DMSO.[1][4][8]

-

Robust Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% DMSO.[4]

-

Sensitive Lines (e.g., Primary Neurons, Stem Cells): Tolerate < 0.1% DMSO.[4]

-

Standard Target: Always aim for ≤ 0.1% v/v .

Stability Warning

The 4-hydroxyphenyl group (phenol) is sensitive to oxidation in basic pH (common in old cell media that has turned pink/purple).[1][2][4]

-

Recommendation: Use fresh media.

-

Antioxidants: If long incubations (>48h) are required, consider adding 50 µM Ascorbic Acid to prevent oxidation of the test compound, provided it does not interfere with your specific assay.[4]

References

-

PubChem. (2025).[1][2][4][9] Compound Summary: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.[1][2][3][4] National Center for Biotechnology Information.[1][2][4] [Link][2][4]

-

Timm, M., et al. (2013).[2][4] Cytotoxicity of Dimethyl Sulfoxide (DMSO) in High-Content Screening. SAGE Journals. [Link][2][4]

-

Gaylord Chemical. (2007).[1][2][4] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][2][4][10]

Sources

- 1. 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | C19H20O2 | CID 45783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]

- 4. Trenbolone Acetate | C20H24O3 | CID 66359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 9. 5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | C19H22O3 | CID 10040339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

Application Notes & Protocols: In Vivo Experimental Design for 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the In Vivo Potential of a Novel Diarylheptanoid

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one is a diarylheptanoid, a class of plant-derived phenolic compounds.[1][2] This compound has been identified in plants such as Alpinia officinarum.[3][4] The broader family of diarylheptanoids is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][5][6] Given the therapeutic promise of this chemical class, rigorous and well-designed in vivo studies are essential to translate preclinical findings into potential clinical applications.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to investigate the therapeutic potential of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. The protocols outlined herein are grounded in established principles of preclinical research to ensure scientific rigor and data reproducibility.[10][11]

Part 1: Foundational Research & Hypothesis-Driven Study Design

Before embarking on in vivo experiments, a thorough literature review is critical to inform the study's direction.[8] For 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, the known anti-inflammatory and neuroprotective properties of related diarylheptanoids suggest promising avenues of investigation.[1][6] For the purpose of this guide, we will focus on designing an in vivo study to evaluate its anti-inflammatory properties.

Hypothesis: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one will ameliorate inflammation in a murine model of acute inflammation by modulating key inflammatory pathways, such as NF-κB and MAPK signaling.[12]

Key Considerations for Study Design:

-

Animal Model Selection: The choice of animal model is paramount and should be justified based on the research question.[8][10] For acute inflammation, the lipopolysaccharide (LPS)-induced endotoxemia model in mice is a well-established and reproducible model.

-

Pharmacokinetics and Dose-Ranging: Preliminary pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9] This data informs the selection of the route of administration and the dosing regimen. A pilot dose-ranging study is recommended to determine the optimal therapeutic window and to identify any potential toxicity.[13]

-

Controls and Blinding: The inclusion of appropriate control groups (vehicle control, positive control) is essential for data interpretation.[7] Blinding of investigators to the treatment allocation is a critical step to mitigate bias.[11]

-

Endpoints: Primary and secondary endpoints should be clearly defined before the study begins.[7] For an anti-inflammatory study, these may include survival rates, cytokine levels, and histopathological analysis of target organs.

Part 2: Experimental Protocols

Protocol 1: Acute Toxicity and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.

Materials:

-

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

8-week-old C57BL/6 mice (male and female)

-

Standard laboratory equipment for animal handling and dosing

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Randomly assign mice to groups (n=5 per group).

-

Prepare a stock solution of the test compound in the chosen vehicle.

-

Administer single escalating doses of the compound via oral gavage or intraperitoneal injection.

-

Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes, mortality) for 14 days.

-

Record all observations and determine the MTD.

-

Based on the MTD, select three dose levels (low, medium, high) for the efficacy study.

Protocol 2: LPS-Induced Endotoxemia Model for Efficacy Testing

Objective: To evaluate the anti-inflammatory efficacy of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in a mouse model of acute inflammation.

Materials:

-

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

-

Lipopolysaccharide (LPS) from E. coli

-

Dexamethasone (positive control)

-

8-week-old C57BL/6 mice

-

ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

-

Reagents for histopathology (formalin, paraffin, H&E stain)

Procedure:

-

Animal Grouping and Dosing:

-

Randomly assign mice to the following groups (n=10 per group):

-

Group 1: Vehicle control

-

Group 2: LPS + Vehicle

-

Group 3: LPS + Low Dose Compound

-

Group 4: LPS + Medium Dose Compound

-

Group 5: LPS + High Dose Compound

-

Group 6: LPS + Dexamethasone

-

-

-

Treatment Administration:

-

Administer the test compound or vehicle one hour prior to LPS challenge.

-

-

LPS Challenge:

-

Inject LPS (e.g., 10 mg/kg) intraperitoneally to induce endotoxemia.

-

-

Monitoring and Sample Collection:

-

Monitor animal survival and clinical signs for 48 hours.

-

At predetermined time points (e.g., 2, 6, and 24 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis.

-

Euthanize animals and collect lung and liver tissues for histopathological examination.

-

-

Endpoint Analysis:

-

Cytokine Analysis: Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA.

-

Histopathology: Process tissues, embed in paraffin, section, and stain with H&E to assess tissue damage and inflammatory cell infiltration.

-

Western Blot Analysis: Analyze protein expression of key inflammatory mediators (e.g., p-p65, p-p38) in tissue lysates.[12]

-

Part 3: Data Presentation and Visualization

Table 1: Proposed Dose-Response for Cytokine Inhibition

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | Baseline | Baseline | Baseline |

| LPS + Vehicle | - | High | High | High |

| LPS + Low Dose | 10 | Moderate | Moderate | Moderate |

| LPS + Medium Dose | 30 | Low | Low | Low |

| LPS + High Dose | 100 | Very Low | Very Low | Very Low |

| LPS + Dexamethasone | 5 | Very Low | Very Low | Very Low |

Diagram 1: Experimental Workflow

Caption: Experimental workflow for the in vivo efficacy study.

Diagram 2: Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of anti-inflammatory action.

References

-

Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis. [Link]

-

Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

-

General Principles of Preclinical Study Design. PMC - NIH. [Link]

-

Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]

-

Designing an In Vivo Preclinical Research Study. MDPI. [Link]

-

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. PubChem. [Link]

-

Preclinical research strategies for drug development. AMSbiopharma. [Link]

-

In vitro and in vivo testing of new compounds. Oxford Academic. [Link]

-

Preclinical Studies in Drug Development. PPD. [Link]

-

Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats. springermedizin.de. [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Semantic Scholar. [Link]

-

Novel Diarylheptanoids and Metabolism and Bioavailablity of Curcumin. Request PDF. [Link]

-

7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one alleviates Aβ1-42 induced cytotoxicity through PI3K-mTOR pathways. ResearchGate. [Link]

-

7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone. The Good Scents Company. [Link]

-

Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PMC. [Link]

-

Diarylheptanoids as nutraceutical: A review. PMC. [Link]

-

Biosynthetic production pathway of some diarylheptanoids in Curcuma longa. CST, coumaroyl shikimate transferase. ResearchGate. [Link]

-

Anti-Inflammatory Effect of Three Novel Hydroxy Flavones. Journal of Pharmaceutical Research International. [Link]

-

Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method. PMC. [Link]

-

1-(4-HYDROXY-3-METHOXY-PHENYL)-HEPTAN-3-ONE. Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]

-

Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318). FooDB. [Link]

-

Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. University of Regensburg. [Link]

-

7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity. PubMed. [Link]

-

Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies. ResearchGate. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]

-

7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone. FlavScents. [Link]

-

The Anti-Inflammatory Effect of a Combination of Five Compounds From Five Chinese Herbal Medicines Used in the Treatment of COPD. PMC. [Link]

-

Anti-inflammatory and Cytotoxic Effects of Compounds from the Aerial Parts of Achillea alpina L. Natural Product Sciences. [Link]

Sources

- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318) - FooDB [foodb.ca]

- 3. 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | C20H24O3 | CID 5319455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 10. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ichor.bio [ichor.bio]

- 12. The Anti-Inflammatory Effect of a Combination of Five Compounds From Five Chinese Herbal Medicines Used in the Treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Application Note: Optimized Synthesis and Biological Profiling of Diarylheptanoid Derivatives

Abstract & Strategic Overview

Diarylheptanoids, particularly curcuminoids, possess potent pleiotropic anticancer properties, modulating NF-κB, STAT3, and MAPK pathways. However, the clinical translation of natural curcumin (diferuloylmethane) is severely hampered by its poor bioavailability and rapid hydrolytic degradation at physiological pH (t

This Application Note provides a dual-track synthesis protocol designed to overcome these limitations:

-

Protocol A (The Pabon Method): A boron-templated strategy for synthesizing symmetric, naturally occurring curcuminoids with high purity.

-

Protocol B (Monocarbonyl Analogs - MACs): A robust Claisen-Schmidt condensation protocol for generating "Next-Generation" derivatives (e.g., EF24, piperidone analogs) that replace the unstable

-diketone scaffold with a chemically stable linker.

Chemical Strategy: The -Diketone Problem

The central methylene group of the 1,3-diketone in curcumin is highly acidic (

-

Solution 1 (Pabon Reaction): We utilize Boric Oxide (

) to form a rigid boron-diketonate complex. This protects the central carbon and directs aldol condensation to the terminal methyl groups. -

Solution 2 (Scaffold Hopping): We eliminate the 1,3-diketone entirely, replacing it with a cyclic monocarbonyl system (MACs), enhancing metabolic stability while retaining the pharmacophore.

Visual Workflow: The Pabon Synthesis Strategy

Figure 1: The Pabon reaction pathway utilizes a boron template to prevent side-reactions at the central methylene, ensuring exclusive formation of the 1,7-diaryl skeleton.

Experimental Protocols

Protocol A: Synthesis of Symmetric Curcuminoids (Pabon Method)

Target: Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) Standard: Pabon, H. J. J. (1964)

Reagents

-

Acetylacetone (2,4-pentanedione)

-

Boric Oxide (

) -

Tributyl borate (Water scavenger)

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Solvent: Ethyl Acetate (EtOAc)[3]

Step-by-Step Procedure

-

Complex Formation: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol) and

(7 mmol) in EtOAc (15 mL). Heat at 80°C for 30 minutes.-

Checkpoint: The solution should thicken slightly as the boron complex forms.

-

-

Scavenging: Add tributyl borate (20 mmol) to scavenge water produced in the next step. Stir for 15 minutes at 60°C.

-

Condensation: Add Vanillin (20 mmol). Then, add n-Butylamine (1 mmol) dropwise over 30 minutes.

-

Observation: The mixture will turn deep red/orange, indicating the formation of the extended conjugated system. Stir at 80°C for 4 hours.

-

-

Hydrolysis: Cool the mixture to room temperature. Add 15 mL of 1N HCl and stir vigorously for 1 hour to break the boron complex.

-

Work-up: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over

and concentrate in vacuo. -

Purification: Recrystallize from Methanol/Dichloromethane.

Protocol B: Synthesis of Monocarbonyl Analogs (MACs)

Target: (2E,6E)-2,6-bis(benzylidene)cyclohexanone (EF24 Analog) Method: Base-Catalyzed Claisen-Schmidt Condensation[4]

Reagents

-

Cyclohexanone (or 4-Piperidone for water-soluble analogs)

-

Substituted Benzaldehyde (e.g., 2,4-difluorobenzaldehyde)

-

Ethanol (Absolute)

-

10% NaOH (aq)

Step-by-Step Procedure

-

Preparation: Dissolve the ketone (10 mmol) and the aldehyde (22 mmol, slight excess) in Ethanol (20 mL).

-

Catalysis: Add 10% NaOH (2 mL) dropwise while stirring at room temperature.

-

Note: If using piperidone HCl salts, neutralize with an equimolar amount of base first.

-

-

Reaction: Stir at room temperature for 2-6 hours. A heavy precipitate usually forms.

-

Troubleshooting: If no precipitate forms, heat to 50°C for 1 hour.

-

-

Isolation: Filter the precipitate. Wash with cold ethanol (2x) and cold water (to remove excess base).

-

Purification: Recrystallize from Ethanol or Acetone.

Quality Control & Validation

Every batch must be validated for identity and purity.

Analytical Parameters

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, MeOH:H2O gradient) | > 98% Area Under Curve |

| Identity | 1H-NMR (DMSO-d6) | Trans-alkene coupling constant ( |

| Melting Point | DSC or Capillary | Sharp range (< 2°C variance from lit.)[5][6] |

| Stability | Incubate in PBS (pH 7.4) for 2h | Curcumin: <50% remainingMACs: >95% remaining |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete boron complexation | Ensure |

| Oiling out (Protocol B) | Product too soluble in EtOH | Cool reaction to 0°C before filtration; add water to force precipitation. |

| Mixture of Products | Incomplete condensation | Ensure 2.2 eq of aldehyde is used; check TLC for mono-substituted intermediate. |

Biological Application: Targeting NF-κB

Diarylheptanoids exert anticancer effects primarily by inhibiting the IKK/NF-κB signaling axis. Synthetic MACs often show superior inhibition due to better intracellular retention.

Mechanism of Action (Pathway Diagram)

Figure 2: Diarylheptanoids inhibit the IKK complex, preventing the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking oncogenic transcription.

References

-

Pabon, H. J. J. (1964). A synthesis of curcumin and related compounds.[2][3][4][7][8][9][10][11][12][13] Recueil des Travaux Chimiques des Pays-Bas, 83(4), 379-386. Link

-

Liang, G., et al. (2009). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(7), 1859-1862. Link

-